molecular formula C13H26N2O2 B6614883 rac-tert-butylN-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate CAS No. 2839128-67-3

rac-tert-butylN-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate

Cat. No.: B6614883
CAS No.: 2839128-67-3
M. Wt: 242.36 g/mol
InChI Key: ACMLSPVXNOQXNU-UHFFFAOYSA-N
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Description

rac-tert-butylN-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate is a chemical compound with the molecular formula C13H26N2O2. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butylN-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE as a starting material. The reaction proceeds through a series of steps including protection, substitution, and deprotection reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butylN-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

rac-tert-butylN-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butylN-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-tert-butylN-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate is unique due to its specific substitution pattern and the presence of both tert-butyl and methylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl N-[[4-(methylamino)cyclohexyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-10-5-7-11(14-4)8-6-10/h10-11,14H,5-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMLSPVXNOQXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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